MB 660R NHS Ester

Description

BenchChem offers high-quality MB 660R NHS Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MB 660R NHS Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

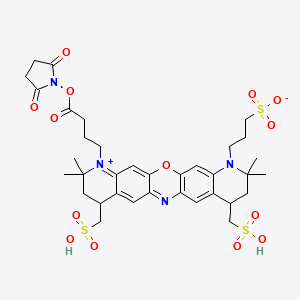

Molecular Formula |

C35H44N4O14S3 |

|---|---|

Molecular Weight |

840.9 g/mol |

IUPAC Name |

3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate |

InChI |

InChI=1S/C35H44N4O14S3/c1-34(2)17-21(19-55(46,47)48)23-13-25-29(15-27(23)37(34)10-5-7-33(42)53-39-31(40)8-9-32(39)41)52-30-16-28-24(14-26(30)36-25)22(20-56(49,50)51)18-35(3,4)38(28)11-6-12-54(43,44)45/h13-16,21-22H,5-12,17-20H2,1-4H3,(H2-,43,44,45,46,47,48,49,50,51) |

InChI Key |

YAVQXHOUZLJEEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=CC3=C(C=C2N1CCCS(=O)(=O)[O-])OC4=CC5=[N+](C(CC(C5=CC4=N3)CS(=O)(=O)O)(C)C)CCCC(=O)ON6C(=O)CCC6=O)CS(=O)(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to MB 660R NHS Ester: A Bright and Photostable Far-Red Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

MB 660R NHS Ester is a high-performance, amine-reactive fluorescent dye designed for the stable labeling of biomolecules. This technical guide provides a comprehensive overview of its properties, detailed experimental protocols, and a workflow for its application in cellular imaging and analysis. As a far-red dye, MB 660R offers significant advantages for biological imaging, including reduced autofluorescence from cellular components and deeper tissue penetration.

Core Properties and Specifications

MB 660R is a rhodamine-based dye characterized by its exceptional brightness and photostability, making it an ideal choice for demanding applications such as confocal microscopy.[1][2] Its NHS ester functional group allows for the covalent attachment to primary amines (-NH2) on proteins, amine-modified oligonucleotides, and other biomolecules, forming a stable amide bond.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for MB 660R NHS Ester is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λmax) | 665 nm | [3][4] |

| Maximum Emission Wavelength (λem) | ~685-690 nm | [3][4] |

| Molar Extinction Coefficient | 92,000 cm-1M-1 | [1] |

| Molecular Weight | 840.90 (protonated) | [1] |

| Recommended Excitation Lasers | 633 nm, 635 nm | [1][3] |

| Solubility | Water, DMSO, DMF | [5] |

| Optimal Reaction pH | 7.0 - 9.0 | [3] |

| Storage Conditions | -20°C, desiccated and protected from light | [6] |

MB 660R is noted for its high water solubility and pH insensitivity in the range of pH 4 to 10.[1][3] Spectrally, it is nearly identical to other well-known far-red dyes such as Alexa Fluor® 660 and CF® 660R, offering a cost-effective alternative.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the use of MB 660R NHS Ester in the labeling of proteins, specifically antibodies, which is a common application.

General Workflow for Antibody Labeling

The process of labeling an antibody with MB 660R NHS Ester involves several key steps, from preparation of the antibody and dye to the final purification of the conjugate.

Detailed Protocol for IgG Antibody Labeling

This protocol is a standard procedure for labeling IgG antibodies with MB 660R NHS Ester. Optimization may be required for other proteins.

Materials:

-

MB 660R NHS Ester

-

IgG antibody (free of amine-containing stabilizers like BSA or Tris)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the reaction buffer at a concentration of 2-5 mg/mL.

-

If the antibody is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

-

-

Dye Preparation:

-

Allow the vial of MB 660R NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the dissolved MB 660R NHS Ester to the antibody solution. The optimal ratio may need to be determined empirically.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

-

-

Determination of the Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per antibody, can be calculated using the following formula:

DOL = (Amax of conjugate × Molar extinction coefficient of antibody) / [(A280 of conjugate - (Amax of conjugate × CF)) × Molar extinction coefficient of dye]

-

Where:

-

Amax is the absorbance of the conjugate at 665 nm.

-

A280 is the absorbance of the conjugate at 280 nm.

-

CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.1-0.2 for far-red dyes).

-

-

Application in Cellular Imaging: Visualizing Epidermal Growth Factor Receptor (EGFR) Signaling

The following diagram illustrates the general pathway of EGFR signaling upon ligand binding, a process that can be monitored using fluorescently labeled ligands like EGF-MB 660R.

By labeling EGF with MB 660R, researchers can visualize the initial binding events at the plasma membrane and the subsequent endocytosis of the EGFR-ligand complex. This allows for the study of receptor dynamics, trafficking, and the initiation of downstream signaling cascades in real-time.

Conclusion

MB 660R NHS Ester is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its bright, photostable, and far-red emission properties make it particularly well-suited for a wide range of applications in cellular imaging and bioanalysis. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers to incorporate this advanced fluorescent probe into their studies, enabling new insights into complex biological processes.

References

MB 660R NHS Ester: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core chemical properties and applications of MB 660R NHS Ester, a fluorescent dye widely utilized in biological research and drug development. This document provides a detailed overview of its characteristics, experimental protocols for its use in labeling biomolecules, and methods for the characterization of the resulting conjugates.

Core Chemical and Physical Properties

MB 660R NHS Ester is an amine-reactive, far-red fluorescent dye belonging to the rhodamine family of dyes.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the dye to primary amines on biomolecules, such as the lysine residues of proteins and antibodies, as well as amine-modified oligonucleotides.[1][3] This reaction forms a stable amide bond, making it a reliable tool for fluorescent labeling.[1]

The dye is characterized by its excellent photostability and brightness, making it suitable for demanding applications like confocal microscopy.[1][2] It is water-soluble and maintains its fluorescent properties over a broad pH range of 4 to 10.[1][2]

Quantitative Data Summary

| Property | Value | References |

| Molecular Weight | 840.90 g/mol (protonated) | [1] |

| Excitation Maximum (λ_max_) | ~665 nm | [1][3][4] |

| Emission Maximum (λ_em_) | ~685-690 nm | [1][3][4] |

| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | [1] |

| Recommended Excitation Lasers | 633 nm or 635 nm | [1][2] |

| Solubility | Water, DMSO, DMF | [1][3] |

| Reactivity | Primary amines | [1] |

| Optimal Reaction pH | 7-9 | [1][2] |

Signaling Pathway: Amine-Reactive Labeling Chemistry

The fundamental principle behind the use of MB 660R NHS Ester in bioconjugation is its specific reactivity towards primary amines. The NHS ester group is an excellent leaving group, facilitating a nucleophilic attack by the primary amine of a biomolecule to form a stable amide linkage.

Experimental Protocols

Protein Labeling with MB 660R NHS Ester

This protocol provides a general guideline for the conjugation of MB 660R NHS Ester to proteins, such as antibodies. Optimization may be required depending on the specific protein and desired degree of labeling.

Materials:

-

MB 660R NHS Ester

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium bicarbonate buffer (pH 8.3-8.5)

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2.5 mg/mL.[5] If the protein is already in a buffer, ensure it does not contain primary amines (e.g., Tris).

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of MB 660R NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[5] For example, for 1 mg of dye (MW 840.90), add approximately 119 µL of solvent.

-

-

Perform the Labeling Reaction:

-

Purify the Conjugate:

-

Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.[8]

-

Collect the fractions containing the colored, labeled protein.

-

-

Determine the Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[9][10]

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~665 nm, A_max).

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm. A correction factor (CF) for the dye at 280 nm is required and is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at the maximum wavelength.

-

The DOL is then calculated as the molar concentration of the dye divided by the molar concentration of the protein.[11] An optimal DOL for antibodies is typically between 2 and 10.[12]

-

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps involved in the labeling of a protein with MB 660R NHS Ester.

Applications in Research and Drug Development

The ability to fluorescently label biomolecules with MB 660R NHS Ester has a wide range of applications:

-

Immunofluorescence and Immunohistochemistry: Labeled antibodies are used to visualize the localization of specific proteins in cells and tissues.[2]

-

Flow Cytometry: Fluorescently tagged antibodies are essential for identifying and sorting cell populations based on surface marker expression.[7]

-

Fluorescence Microscopy: The high photostability of MB 660R makes it an excellent choice for various fluorescence microscopy techniques, including confocal and super-resolution microscopy.[1][2]

-

Drug Development: In drug discovery and development, fluorescently labeled drug candidates or target proteins can be used to study drug distribution, target engagement, and cellular uptake.[13]

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. vectorlabs.com [vectorlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biotium.com [biotium.com]

- 6. glenresearch.com [glenresearch.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. support.nanotempertech.com [support.nanotempertech.com]

- 11. benchchem.com [benchchem.com]

- 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 13. MB 660R Dye | AxisPharm [axispharm.com]

MB 660R NHS Ester: A Technical Guide to its Spectral Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and applications of MB 660R NHS Ester, a fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules. The information compiled herein is intended to assist researchers in designing and executing robust and reproducible bioconjugation experiments.

Core Spectral and Physicochemical Properties

MB 660R NHS Ester is a bright and photostable far-red fluorescent dye.[1] Its spectral characteristics make it suitable for a variety of fluorescence-based applications, including immunofluorescence microscopy, flow cytometry, and high-content screening. The dye is a rhodamine-based compound, which contributes to its exceptional photostability.[1] It is readily soluble in water, as well as common organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

A summary of the key quantitative properties of MB 660R NHS Ester is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λmax) | 665 nm | [2] |

| Maximum Emission Wavelength (λem) | 690 nm | [2] |

| Molar Extinction Coefficient (ε) | 92,000 cm-1M-1 | |

| Molecular Weight | ~841 g/mol | |

| Recommended Excitation Laser | 647 nm | |

| Solubility | Water, DMSO, DMF | [1] |

| Reactivity | Primary amines | [1] |

Amine-Reactive Labeling Chemistry

The N-hydroxysuccinimidyl (NHS) ester functional group of MB 660R allows for its covalent conjugation to primary amines (-NH2) on biomolecules.[1] This reaction is most efficient at a slightly basic pH (typically 7.2-8.5) and results in the formation of a stable amide bond. The primary targets for this reaction on proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group.

References

MB 660R NHS Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of MB 660R NHS Ester, a far-red fluorescent dye, with a focus on its spectral properties, applications, and the methodologies for its use in labeling biomolecules.

Core Properties and Spectral Characteristics

MB 660R NHS Ester is a highly water-soluble and photostable rhodamine-based dye designed for the fluorescent labeling of primary amines.[1][2][3] Its robust characteristics make it an excellent choice for various applications, including confocal microscopy.[1][2][3][4][5] The dye is notably pH-insensitive across a wide range from pH 4 to 10.[1][2][3][4][5]

The key quantitative spectral and physical properties of MB 660R NHS Ester are summarized in the table below.

| Property | Value | Reference |

| Maximum Excitation (λmax) | 665 nm | [1][2][6][7] |

| Maximum Emission (λmax) | 690 nm (about 685 nm) | [1][2][4][6][7] |

| Recommended Excitation Laser | 633 nm or 635 nm | [1][2][3][4][5] |

| Molecular Weight | 840.90 (protonated) | [8] |

| Solubility | Water, DMSO, DMF | [2] |

| Spectrally Similar Dyes | Alexa Fluor® 660, CF® 660R | [1][2][3][4][5] |

Mechanism of Action: NHS Ester Chemistry

MB 660R NHS Ester is an amine-reactive dye. The N-hydroxysuccinimidyl (NHS) ester group reacts specifically with primary amines (-NH2), such as those found on the side chain of lysine residues in proteins or on amine-modified oligonucleotides.[1][6][7] This reaction, which is most efficient at a pH between 7 and 9, results in the formation of a stable, covalent amide bond.[1][2]

Below is a diagram illustrating the reaction between MB 660R NHS Ester and a primary amine on a biomolecule.

Experimental Protocols

The following sections provide detailed protocols for labeling proteins and oligonucleotides with MB 660R NHS Ester.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins, such as antibodies, with MB 660R NHS Ester. The optimal dye-to-protein ratio may need to be determined empirically.

1. Preparation of Reagents:

-

Protein Solution: Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5), at a concentration of 1-10 mg/mL.[9][10] If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.

-

MB 660R NHS Ester Stock Solution: Allow the vial of MB 660R NHS Ester to equilibrate to room temperature before opening.[9] Prepare a 10 mM stock solution by dissolving the ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[10] This solution should be prepared immediately before use.[9]

2. Labeling Reaction:

-

Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess, typically a 5- to 20-fold excess over the protein.[9]

-

While gently vortexing the protein solution, add the dye stock solution dropwise.[9][10]

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[9] The reaction should be protected from light.[9]

3. Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS.[10]

4. Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at ~280 nm (for the protein) and ~665 nm (for MB 660R).[9]

5. Storage:

-

Store the purified labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage, protected from light.[9]

The general workflow for protein labeling is depicted in the following diagram.

Oligonucleotide Labeling Protocol

This protocol outlines the steps for conjugating MB 660R NHS Ester to an amino-labeled oligonucleotide.

1. Preparation of Reagents:

-

Amino-labeled Oligonucleotide: Dissolve the oligonucleotide in a suitable buffer, such as 0.091 M sodium borate buffer with a pH of 8.5.

-

MB 660R NHS Ester Solution: Prepare a solution of the NHS ester in anhydrous DMSO immediately before use. It is crucial to prevent moisture from coming into contact with the NHS ester to avoid hydrolysis.

2. Labeling Reaction:

-

Add the calculated volume of the MB 660R NHS Ester solution to the oligonucleotide solution.

-

Gently vortex the mixture.

-

Incubate the reaction for approximately 2 hours at room temperature (around 25°C) with shaking. Protect the reaction from light by covering the tube with aluminum foil.

3. Purification:

-

Purify the labeled oligonucleotide conjugate using an appropriate method, such as gel filtration or chromatography, to remove unreacted dye and byproducts.[11]

Applications in Research and Drug Development

MB 660R is a valuable tool in pharmaceutical research and drug development.[8] Its ability to form stable covalent bonds with biomolecules allows for the tracking and identification of specific molecules in complex biological systems.[8] For instance, by attaching the dye to a drug molecule, researchers can monitor its distribution and metabolism within an organism, providing critical insights into the drug's mechanism of action and potential side effects.[8] The high photostability and brightness of MB 660R make it particularly well-suited for demanding imaging applications like confocal microscopy.[1][2][3][4][5]

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. MB 660R NHS Ester, 1201771-13-2 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MB 660R Dye | AxisPharm [axispharm.com]

- 9. benchchem.com [benchchem.com]

- 10. biotium.com [biotium.com]

- 11. interchim.fr [interchim.fr]

An In-Depth Technical Guide to MB 660R NHS Ester: A High-Performance Fluorophore for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of MB 660R NHS Ester, a far-red, amine-reactive fluorescent dye. It details the core photophysical and chemical properties, performance characteristics, and detailed experimental protocols for its use in labeling antibodies and other proteins.

Core Properties of MB 660R NHS Ester

MB 660R is a rhodamine-based dye engineered for high brightness and exceptional photostability.[1][2][3][4][5] As an N-hydroxysuccinimidyl (NHS) ester, it is designed for the covalent labeling of biomolecules. The NHS ester group reacts specifically and efficiently with primary amines, such as the lysine residues on proteins, to form a stable and covalent amide bond.[1][2] This reaction is most efficient at a pH range of 7 to 9.[1][2]

The dye is characterized by its far-red emission, making it suitable for applications where minimizing autofluorescence from biological samples is critical.[1][2] It is readily water-soluble and its fluorescence is insensitive to pH in the broad range of 4 to 10.[1][2][3][4][5][6]

Quantitative Technical Data

The key specifications for MB 660R NHS Ester are summarized below. These properties make it spectrally similar to other common dyes such as Alexa Fluor® 660 and CF® 660R.[1][2][3][4][5]

| Property | Value | Reference |

| Excitation Maximum (λabs) | ~665 nm | [1][2][7][8] |

| Emission Maximum (λem) | ~685 - 690 nm | [1][2][6][7][8] |

| Molar Extinction Coefficient (ε) | 92,000 cm-1M-1 | [2][6] |

| Recommended Laser Line | 633 nm or 635 nm | [1][2][3][4][5] |

| Molecular Weight (protonated) | 840.90 g/mol | [2][9] |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [1][2] |

| Target Moiety | Primary Amines (-NH₂) | [1][2][7][8] |

| Optimal Reaction pH | 7.0 - 9.0 | [1][2] |

Performance Characteristics: Brightness and Photostability

Intrinsic Brightness

The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. MB 660R is consistently described as a dye with "excellent brightness".[1][2][3][4] Its high extinction coefficient (92,000 cm⁻¹M⁻¹) indicates a strong ability to absorb excitation light. This, combined with high quantum efficiency, results in a bright fluorescent signal, making it an ideal choice for demanding applications like confocal microscopy.[1][2][3][4][5]

Superior Photostability

A critical advantage of MB 660R is its exceptional photostability, a characteristic feature of its rhodamine dye core.[1][2][3][4][5] Photostability, or the resistance to photobleaching, is crucial for experiments requiring prolonged or intense light exposure, such as time-lapse imaging or super-resolution microscopy.

The importance of photostability is evident when comparing other far-red dyes. For instance, while spectrally similar, Alexa Fluor 647 is known to be significantly more resistant to photobleaching than Cy5.[10][11] Furthermore, Cy5 conjugates are prone to forming non-fluorescent aggregates that quench the signal, particularly at high degrees of labeling.[11][12] High-performance dyes like MB 660R are designed to overcome these limitations, providing more stable and reliable fluorescence signals over the course of an experiment.

Experimental Protocols and Workflows

The following section provides a detailed methodology for the conjugation of MB 660R NHS Ester to a typical IgG antibody.

Amine-Reactive Labeling Chemistry

The fundamental reaction involves the acylation of a primary amine on a protein by the MB 660R NHS Ester. The succinimidyl group is an excellent leaving group, facilitating the formation of a stable amide bond between the dye and the protein.

Protocol for IgG Antibody Labeling

This protocol is a generalized procedure for labeling ~1 mg of an IgG antibody. Optimization may be required based on the specific protein.

A. Reagent Preparation

-

Antibody Solution: The antibody must be in an amine-free buffer (e.g., PBS). If the buffer contains Tris, glycine, or preservatives like sodium azide, the antibody must be purified by dialysis or with a suitable spin column.[13] Adjust the final antibody concentration to 2-5 mg/mL.[14][15]

-

Reaction Buffer: Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.3.

-

Dye Stock Solution: Allow the vial of MB 660R NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[13] Immediately before use, dissolve the dye in anhydrous DMSO (e.g., 1 mg of dye in 100 µL of DMSO to make a 10 mg/mL solution).[13][16]

B. Conjugation Workflow

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 6. MB 660R Alkyne | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MB 660R Dye | AxisPharm [axispharm.com]

- 10. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]

- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. furthlab.xyz [furthlab.xyz]

- 14. broadpharm.com [broadpharm.com]

- 15. biotium.com [biotium.com]

- 16. NHS ester protocol for labeling proteins [abberior.rocks]

The Core Mechanism of MB 660R NHS Ester Amine Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical principles and practical considerations for utilizing MB 660R N-hydroxysuccinimide (NHS) Ester in bioconjugation. MB 660R is a bright, photostable, far-red fluorescent dye designed for covalent labeling of biomolecules.[1][2] The NHS ester functional group is a widely used method for attaching labels to proteins, antibodies, amine-modified oligonucleotides, and other molecules containing primary amines.[1][2][3] The reaction forms a stable, covalent amide bond, making it a robust tool in diagnostics, drug development, and life sciences research.

Core Principles of NHS Ester-Amine Coupling

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[4][5][6] This process is highly selective for primary aliphatic amines, such as the ε-amino group of lysine residues or the N-terminus of proteins.[4][7]

The key steps are:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a deprotonated primary amine on the electron-deficient carbonyl carbon of the NHS ester.[5][6]

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.[6]

-

Amide Bond Formation: The intermediate collapses, resulting in the formation of a highly stable amide bond between the dye and the biomolecule. N-hydroxysuccinimide (NHS) is released as a leaving group.[4][5][6]

A critical competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which yields an unreactive carboxylic acid and reduces the overall conjugation efficiency.[5][8] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the reaction conditions.[5][8]

Key Reaction Parameters

Optimizing the reaction conditions is paramount for achieving high conjugation efficiency and reproducibility. The interplay between pH, temperature, and reactant concentrations must be carefully managed.

| Parameter | Recommended Range | Rationale | Citations |

| pH | 7.2 - 9.0 (Optimal: 8.3-8.5) | Balances the need for a deprotonated, nucleophilic amine with the increasing rate of NHS ester hydrolysis at higher pH.[5][8][9] | [1][4][5][8][9] |

| Buffer System | Amine-free buffers | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[5][9] Recommended buffers include PBS, bicarbonate, borate, or HEPES.[5][9] | [5][9] |

| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) reduce the rate of hydrolysis but may require longer reaction times. Room temperature reactions are faster. | [5] |

| Reaction Time | 1 - 4 hours (at RT) or Overnight (at 4°C) | Dependent on temperature, pH, and reactant concentrations. | [5][8] |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency.[5] A minimum of 2.0 mg/mL is often recommended.[7] | [5][7] |

| NHS Ester Molar Excess | 8 to 20-fold | This empirical value often requires optimization based on the protein and the desired degree of labeling. | [5][7] |

Quantitative Data Summary

This table summarizes the key quantitative properties of the MB 660R dye and the general stability of NHS esters.

| Property | Value | Notes | Citations |

| MB 660R Max Excitation (λex) | ~665 nm | Can be sufficiently excited by 633 nm or 635 nm lasers. | [1][2][3] |

| MB 660R Max Emission (λem) | ~690 nm | Emits in the far-red region of the spectrum. | [1][3] |

| MB 660R Molar Extinction Coefficient | 92,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength. | [2] |

| MB 660R Molecular Weight | 840.90 g/mol (protonated) | [2] | |

| MB 660R pH Sensitivity | Insensitive from pH 4 to pH 10 | The dye itself is stable across a wide pH range. | [1][2][10] |

| NHS Ester Half-life in Aqueous Buffer | Minutes to Hours | Highly dependent on pH and temperature. The half-life decreases significantly as pH increases above 8.5. | [9] |

Experimental Protocols

This section provides a generalized protocol for labeling a protein with MB 660R NHS Ester. Optimization for specific biomolecules is recommended.

Materials

-

Protein of interest (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[7][8][11]

-

MB 660R NHS Ester.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8][9]

-

Quenching buffer (optional): 1 M Tris-HCl or 1 M Glycine, pH ~8.0.[7][9]

-

Purification equipment (e.g., size-exclusion chromatography column like a G-25 column, or dialysis cassette).[8][11]

Procedure

-

Prepare Protein Solution:

-

Prepare NHS Ester Stock Solution:

-

Allow the vial of MB 660R NHS Ester to warm to room temperature before opening to prevent moisture condensation.[9]

-

Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO or high-quality DMF.[8][11] Vortex briefly to ensure it is fully dissolved.

-

This solution should be prepared immediately before use as the NHS ester will hydrolyze over time in the presence of trace moisture.[11]

-

-

Labeling Reaction:

-

While gently stirring or vortexing the protein solution, add the calculated volume of the 10 mM dye stock solution in a dropwise fashion.[11] A 15-25 fold molar excess of dye to protein is a common starting point.[7]

-

Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[7][8][11]

-

-

Quench Reaction (Optional):

-

Purify the Conjugate:

-

Storage:

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]

- 8. de.lumiprobe.com [de.lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. biotium.com [biotium.com]

- 12. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Covalent Bond Formation with MB 660R NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the use of MB 660R N-hydroxysuccinimide (NHS) Ester for the fluorescent labeling of biomolecules. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this far-red fluorescent dye in their applications, which include immunofluorescence, flow cytometry, and Western blotting.

Introduction to MB 660R NHS Ester

MB 660R NHS Ester is an amine-reactive fluorescent dye belonging to the rhodamine family. It is characterized by its bright and photostable emission in the far-red spectrum, making it an ideal choice for applications requiring low background autofluorescence from cells and tissues. The NHS ester functional group allows for the formation of a stable, covalent amide bond with primary amines present on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.

The Chemistry of Covalent Bond Formation

The labeling of biomolecules with MB 660R NHS Ester is achieved through a nucleophilic acyl substitution reaction. The primary amino groups (-NH2), typically found on the side chains of lysine residues and the N-terminus of proteins, act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The efficiency of this reaction is highly dependent on pH. An optimal pH range of 7.2 to 8.5 is recommended for most applications.[1] At lower pH values, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[1] Conversely, at higher pH levels, the rate of hydrolysis of the NHS ester increases significantly, where water molecules attack the ester and render it non-reactive with the intended amine target. This competing hydrolysis reaction can reduce the overall labeling efficiency.

dot

References

Advancing Biological Discovery: A Technical Guide to New Applications of Far-Red Fluorescent Dyes

Introduction: In the landscape of biomedical research and drug development, the ability to visualize complex biological processes within living systems is paramount. Far-red and near-infrared (NIR) fluorescent dyes have emerged as indispensable tools, offering a clear window into the intricate workings of cells and organisms. Their distinct advantages—including deeper tissue penetration, minimal light scattering, and significantly reduced autofluorescence from endogenous molecules—position them at the forefront of advanced imaging techniques.[1][2][3][4][5] This technical guide explores the core principles, key applications, and detailed protocols for leveraging these powerful fluorophores, with a focus on in vivo imaging and super-resolution microscopy.

Core Advantages of Far-Red/NIR Dyes

Fluorescent probes operating in the far-red (650–700 nm) and NIR (>700 nm) spectral regions overcome fundamental limitations of conventional visible-light fluorophores (e.g., GFP, FITC). Biological tissues are more transparent to longer-wavelength light, which results in several key benefits:

-

Enhanced Penetration Depth: Far-red light can penetrate several millimeters to centimeters into tissue, enabling non-invasive deep-tissue and whole-body imaging.[1][3][5][6][7]

-

Reduced Autofluorescence: Endogenous molecules like collagen and NADH fluoresce primarily in the blue-to-green spectrum. Shifting detection to the far-red region drastically improves the signal-to-noise ratio.[2][4]

-

Lower Phototoxicity and Photobleaching: The lower-energy photons used to excite far-red dyes are less damaging to living cells and are less likely to cause photobleaching, making them ideal for long-term live-cell imaging studies.[1][2][4]

These properties make far-red dyes superior probes for a range of applications, from tracking metastatic cancer cells in animal models to resolving subcellular structures with unprecedented detail.[4][8][9][10]

Application 1: High-Fidelity In Vivo Imaging

The ability to track cellular behavior and drug distribution in a living organism is crucial for preclinical research. Far-red dyes, including both engineered fluorescent proteins and small-molecule organic dyes, are the tools of choice for these demanding applications.[1][4][6] They are instrumental in oncology for monitoring tumor growth and in pharmacology for assessing the targeting efficacy of drug delivery systems.[6][8]

Quantitative Data: Photophysical Properties of Dyes for In Vivo Imaging

The selection of a suitable dye is critical for successful in vivo imaging. The table below summarizes the properties of representative far-red and NIR dyes.

| Dye/Protein Class | Specific Example | Excitation Max (λex) | Emission Max (λem) | Key Features |

| Cyanine Dyes | Cy5.5 | ~675 nm | ~694 nm | Good photostability; commonly used for labeling antibodies and small molecules.[6] |

| Cy7 | ~747 nm | ~776 nm | Deeper tissue penetration due to NIR emission.[6] | |

| Lipophilic Dyes | DiR | ~750 nm | ~780 nm | Stains cell membranes for tracking cell migration and distribution.[6] |

| BODIPY Dyes | BODIPY 650/665 | ~650 nm | ~665 nm | High photostability and quantum yield; suitable for organelle-specific probes.[11] |

| Fluorescent Proteins | mNeptune2 | ~600 nm | ~650 nm | Genetically encodable for labeling specific proteins in vivo. |

| Nanoparticles | Luminicell Tracker™ 670 | ~488 nm | ~670 nm | Ultrabright with excellent photostability for long-term cell tracking.[6] |

Experimental Protocol: In Vivo Tumor Cell Tracking

This protocol provides a generalized workflow for labeling cancer cells with a lipophilic far-red dye (e.g., DiR) to monitor their distribution and tumor formation in a mouse model.

1. Cell Labeling: a. Culture cancer cells to ~80% confluency. b. Prepare a 1 mM stock solution of DiR dye in DMSO. c. Dilute the DiR stock solution to a final working concentration of 2-5 µM in serum-free culture medium or PBS. d. Resuspend harvested cells in the DiR labeling solution at a density of 1x10⁶ cells/mL. e. Incubate for 20-30 minutes at 37°C, protected from light. f. Wash the cells three times with complete culture medium to remove unbound dye. g. Resuspend the final labeled cell pellet in sterile PBS for injection.

2. Animal Procedure: a. Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). b. Inject the labeled cells (e.g., 1x10⁶ cells in 100 µL PBS) via the desired route (e.g., tail vein for metastasis studies, or subcutaneously for primary tumor growth).

3. In Vivo Fluorescence Imaging: a. Place the anesthetized mouse in an in vivo imaging system (IVIS). b. Set the excitation and emission filters appropriate for the DiR dye (e.g., Excitation: 745 nm, Emission: 800 nm). c. Acquire images at various time points (e.g., immediately after injection, 24h, 48h, and weekly) to track cell localization and tumor progression. d. Use the system's software to quantify the fluorescent signal intensity in regions of interest.

Visualization: In Vivo Imaging Workflow

Application 2: Stimulated Emission Depletion (STED) Super-Resolution Microscopy

STED microscopy is a powerful super-resolution technique that overcomes the diffraction limit of light to visualize subcellular structures with nanoscale resolution.[12] The choice of fluorophore is critical, and far-red dyes are particularly well-suited for STED due to their high brightness, photostability under intense laser illumination, and the reduced phototoxicity of long-wavelength depletion lasers.[12][13]

Quantitative Data: Far-Red Dyes for STED Microscopy

Successful STED imaging requires dyes whose emission spectra overlap with the wavelength of the depletion laser.

| Dye | Excitation Max (λex) | Emission Max (λem) | Recommended STED Laser | Key Features |

| Abberior STAR RED | ~638 nm | ~657 nm | 775 nm | Excellent brightness and photostability; ideal for STED.[14] |

| Abberior STAR 635P | ~635 nm | ~655 nm | 775 nm | High quantum yield and photostability.[14] |

| Alexa Fluor 647 | ~650 nm | ~668 nm | 775 nm | A widely used and reliable dye for STED and localization microscopy.[15] |

| SiR (Silicon-Rhodamine) | ~652 nm | ~674 nm | 775 nm | Cell-permeable; enables live-cell STED imaging.[12] |

| ATTO 647N | ~646 nm | ~664 nm | 775 nm | High photostability and strong emission. |

Experimental Protocol: Immunofluorescence for STED Microscopy

This protocol is adapted from standard immunofluorescence procedures with optimizations for STED imaging.[12][14][16]

1. Cell Culture and Fixation: a. Culture cells on high-precision glass coverslips (#1.5H, 170 µm thickness).[16] b. Wash cells briefly with pre-warmed PBS. c. Fix cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature. d. Wash three times with PBS.

2. Permeabilization and Blocking: a. Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS. c. Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

3. Antibody Staining: a. Dilute the primary antibody in blocking buffer. It is advisable to use a slightly higher concentration than for conventional confocal microscopy.[12] b. Incubate coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C. c. Wash three times with PBS. d. Dilute the STED-compatible secondary antibody (e.g., Abberior STAR RED goat anti-mouse) in blocking buffer. e. Incubate for 1 hour at room temperature, protected from light. f. Wash three times with PBS.

4. Mounting: a. Mount the coverslip onto a glass slide using a specialized STED mounting medium with the appropriate refractive index (e.g., Abberior Mount Liquid, TDE).[12][16] Avoid media containing p-phenylenediamine.[14] b. Seal the coverslip with nail polish and allow it to cure.

Visualization: Principle of STED Microscopy

Application 3: Multiplexed Imaging for Drug Development

Studying complex cellular events, such as the co-internalization of multiple G protein-coupled receptors (GPCRs) in response to a drug candidate, requires the simultaneous visualization of several proteins. Far-red dyes are ideal for multiplexing as they occupy a spectral region free from autofluorescence, allowing for cleaner channel separation.[2][3] Novel chemical tools, such as cleavable far-red probes, enable sophisticated assays to differentiate between cell-surface and internalized protein populations, providing a powerful platform for drug screening.[17]

Experimental Protocol: GPCR Co-Internalization Assay

This protocol describes a method to visualize the co-internalization of two different GPCRs (Receptor A and Receptor B) using self-labeling protein tags (SNAP-tag and Halo-tag) and cleavable far-red dyes.[17]

1. Cell Preparation: a. Co-transfect cells with plasmids encoding Receptor A fused to a SNAP-tag and Receptor B fused to a Halo-tag. b. Culture the cells on glass-bottom dishes.

2. Receptor Labeling: a. Label the surface population of Receptor A by incubating cells with a SNAP-tag-reactive, membrane-impermeable red dye (e.g., SNAP-Surface® 649) for 30 minutes. b. Wash cells thoroughly. c. Label the surface population of Receptor B by incubating with a Halo-tag-reactive, membrane-impermeable far-red dye (e.g., HaloTag® Alexa Fluor® 660) for 30 minutes. d. Wash cells thoroughly to remove unbound dye.

3. Ligand Stimulation and Internalization: a. Image the cells to establish the baseline distribution of surface receptors (Time 0). b. Add the specific agonist/drug to stimulate receptor internalization. c. Incubate for a defined period (e.g., 30 minutes) to allow endocytosis to occur.

4. Cleavage of Surface Signal: a. To isolate the signal from internalized receptors, add a membrane-impermeable reducing agent (e.g., MESNA) to the cells. This agent will cleave the disulfide bond in the specialized dyes, quenching the fluorescence of any receptors remaining on the cell surface.[17] b. Incubate for 5-10 minutes. c. Wash the cells to remove the reducing agent.

5. Imaging and Analysis: a. Acquire two-color fluorescence images of the cells. The remaining fluorescence corresponds only to the internalized receptor populations. b. Analyze the images for colocalization between the red and far-red channels to quantify the extent of GPCR co-internalization.

Visualization: GPCR Internalization Assay Workflow

Future Directions: The Next Generation of Far-Red Probes

The field continues to evolve, with chemists designing novel far-red and NIR probes that offer unprecedented performance.[8][9] Key areas of innovation include:

-

Increasing Brightness: New synthetic strategies, such as adding rigid ring structures to cyanine dyes to restrict molecular rotation, have resulted in probes that are over 400% brighter than their predecessors.[8][10]

-

Enhanced Photostability: Developing more robust molecular scaffolds reduces photobleaching, allowing for longer imaging experiments with higher laser powers.

-

Optimized Photoswitching: For single-molecule localization microscopy (SMLM), dyes with a more efficient and reliable ability to switch between "on" and "off" fluorescent states are being created, leading to cleaner and more precise molecular localization.[8][9][10]

-

Novel Chemistries: Researchers are exploring new classes of fluorophores, such as stabilized borenium ion-based dyes, which are stable and emit efficiently in the NIR range, promising clearer deep-tissue imaging.[7][18]

Visualization: Logic of Dye Brightness Enhancement

References

- 1. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Far-Red and Near Infrared Dyes [jacksonimmuno.com]

- 3. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Red Fluorescent Proteins: Advanced Imaging Applications and Future Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. luminicell.com [luminicell.com]

- 7. Chemists create red fluorescent dyes that may enable clearer biomedical imaging | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 8. youtube.com [youtube.com]

- 9. Diving Deep into the Red | Center for Cancer Research [ccr.cancer.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Far-red/NIR BODIPY probes in focus: tailored strategies for organelle-specific imaging and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01531F [pubs.rsc.org]

- 12. docs.research.missouri.edu [docs.research.missouri.edu]

- 13. pure.mpg.de [pure.mpg.de]

- 14. mn.uio.no [mn.uio.no]

- 15. researchgate.net [researchgate.net]

- 16. content.ilabsolutions.com [content.ilabsolutions.com]

- 17. Red and far-red cleavable fluorescent dyes for self-labelling enzyme protein tagging and interrogation of GPCR co-internalization - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00209A [pubs.rsc.org]

- 18. Red fluorescent dyes could sharpen biomedical imaging [techexplorist.com]

An In-depth Technical Guide to MB 660R NHS Ester for In Vivo Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MB 660R NHS Ester, a far-red fluorescent dye, and its application in in vivo imaging. We will delve into its physicochemical properties, detailed protocols for antibody conjugation, and a step-by-step workflow for conducting small animal imaging studies.

Core Properties of MB 660R NHS Ester

MB 660R is a bright and highly photostable rhodamine-based dye ideal for sensitive and long-term fluorescence imaging.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient covalent labeling of primary amines on biomolecules, such as the lysine residues of antibodies, forming a stable amide bond.[1][4] This makes it a valuable tool for creating targeted fluorescent probes for in vivo applications. The dye is water-soluble and its fluorescence is pH-insensitive between pH 4 and 10.[1][2][3]

Physicochemical and Spectroscopic Data

For ease of comparison, the key quantitative data for MB 660R NHS Ester are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λabs) | 665 nm | [1][3][5] |

| Emission Maximum (λem) | 685 - 690 nm | [1][3][5] |

| Molar Extinction Coefficient | 92,000 cm-1M-1 | [3][6] |

| Molecular Weight | 840.90 g/mol (protonated) | [3] |

| Recommended Excitation Laser | 633 or 635 nm | [1][2][3] |

| Solubility | Water, DMSO, DMF | [6] |

| Storage Conditions | -20°C, protected from light | [1] |

Experimental Protocols

Antibody Conjugation with MB 660R NHS Ester

This protocol outlines the steps for labeling an antibody with MB 660R NHS Ester. The degree of labeling (DOL), the ratio of dye molecules to antibody molecules, is a critical parameter that can influence the conjugate's pharmacokinetics and biodistribution.[7][8] A lower DOL (e.g., 0.3 to 1.2 dyes per antibody) is often recommended to minimize alterations to the antibody's biological function and clearance.[7][8]

Materials:

-

Antibody of interest (free of amine-containing buffers like Tris and stabilizers like BSA)

-

MB 660R NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to remove any amine-containing substances from the antibody solution. This can be done using a desalting column or dialysis against PBS.

-

Adjust the antibody concentration to 2-5 mg/mL in PBS.

-

-

Dye Preparation:

-

Allow the vial of MB 660R NHS Ester to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO. This solution should be prepared fresh.

-

-

Labeling Reaction:

-

Add the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to the antibody solution.

-

Slowly add the calculated amount of the MB 660R NHS Ester stock solution to the antibody solution while gently vortexing. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization (Optional but Recommended):

-

Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~665 nm (for MB 660R).

-

-

Storage:

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA (if compatible with the intended application) and a bacteriostatic agent like sodium azide, or aliquot and store at -20°C.

-

In Vivo Imaging Workflow

This protocol provides a general workflow for conducting in vivo fluorescence imaging in a small animal model using an MB 660R-labeled antibody.

Materials:

-

Animal model (e.g., tumor-bearing mouse)

-

MB 660R-labeled antibody conjugate

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system equipped for near-infrared fluorescence imaging

-

Sterile saline or PBS for injection

Procedure:

-

Animal Preparation:

-

Anesthetize the animal using a calibrated vaporizer system.

-

Place the animal in the imaging chamber.

-

-

Probe Administration:

-

Administer the MB 660R-labeled antibody conjugate, typically via intravenous (tail vein) injection. The optimal dose will need to be determined empirically but often ranges from 2 to 20 mg/kg.

-

-

Image Acquisition:

-

Acquire a baseline image before injection.

-

Acquire images at various time points post-injection (e.g., immediately, 1h, 4h, 24h, 48h, etc.) to monitor the biodistribution and tumor targeting of the probe.[9]

-

Use the appropriate excitation and emission filters for MB 660R (Excitation: ~630-660 nm, Emission: ~680-720 nm).

-

Optimize imaging parameters such as exposure time and binning to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs.

-

Quantify the fluorescence intensity within the ROIs to assess probe accumulation and clearance.

-

-

Ex Vivo Analysis (Optional):

-

At the end of the study, euthanize the animal and dissect the tumor and major organs.

-

Image the excised tissues to confirm the in vivo signal distribution and obtain more precise quantification.

-

Visualizations

The following diagrams illustrate the key processes involved in utilizing MB 660R NHS Ester for in vivo imaging.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. MB 660R Alkyne | BroadPharm [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. biotium.com [biotium.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Nanoscale: A Technical Guide to MB 660R NHS Ester for Super-Resolution Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of MB 660R NHS Ester, a far-red fluorescent dye with significant potential for advancing biological imaging through super-resolution microscopy. Its exceptional brightness and photostability make it a compelling candidate for techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), enabling the visualization of subcellular structures with unprecedented detail.

Core Properties of MB 660R NHS Ester

MB 660R is a rhodamine-based dye, a class of fluorophores renowned for their high quantum yields and remarkable photostability.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines on proteins and other biomolecules, forming a stable covalent amide bond.[4][5] This makes it a versatile tool for a wide range of biological applications.

Photophysical Characteristics

The performance of a fluorophore in super-resolution microscopy is dictated by its photophysical properties. MB 660R exhibits characteristics that are highly advantageous for demanding imaging applications.[1][2][3][4]

| Property | Value | Source |

| Excitation Maximum (λex) | ~665 nm | [1][2][3][5] |

| Emission Maximum (λem) | ~685 - 690 nm | [2][5] |

| Molar Extinction Coefficient | 92,000 cm⁻¹M⁻¹ | [5] |

| Solubility | Water, DMSO, DMF | [2][3] |

| pH Sensitivity | Insensitive from pH 4 to 10 | [1][2][3][4] |

| Spectrally Similar Dyes | Alexa Fluor® 660, CF® 660R | [4][5] |

Labeling Biomolecules with MB 660R NHS Ester

The NHS ester moiety of MB 660R reacts specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide linkage. This reaction is most efficient at a pH range of 7-9.[4][5]

General Protein Labeling Protocol

This protocol provides a general guideline for labeling proteins with MB 660R NHS Ester. Optimization may be required for specific proteins and applications, particularly for achieving the desired degree of labeling (DOL) for super-resolution microscopy.

Materials:

-

Protein of interest (in an amine-free buffer such as PBS or bicarbonate buffer)

-

MB 660R NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate (NaHCO₃), pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an appropriate buffer like PBS.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the MB 660R NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Adjust pH: Add a sufficient volume of 1 M NaHCO₃ to the protein solution to adjust the pH to approximately 8.3.

-

Labeling Reaction: While gently vortexing the protein solution, add the dissolved MB 660R NHS Ester. The molar ratio of dye to protein will need to be optimized to achieve the desired DOL. A starting point is often a 5-10 fold molar excess of the dye.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute will be the labeled protein.

-

Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm and ~665 nm.

Application in Super-Resolution Microscopy

The far-red emission and high photostability of MB 660R make it a promising candidate for various super-resolution techniques.

Stimulated Emission Depletion (STED) Microscopy

In STED microscopy, a high-intensity, doughnut-shaped laser beam is used to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function and increasing resolution. Dyes with high photostability and emission in the far-red region are ideal for STED, as they can withstand the high laser powers required and minimize phototoxicity. The emission maximum of MB 660R at ~685-690 nm is well-suited for depletion with commonly used STED lasers (e.g., 750-780 nm).

Stochastic Optical Reconstruction Microscopy (STORM)

STORM and related techniques, such as dSTORM (direct STORM), rely on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By localizing single molecules over thousands of frames, a super-resolved image is reconstructed. Rhodamine dyes, like MB 660R, can be induced to photoswitch in the presence of specific imaging buffers containing a reducing agent. The high photon output and photostability of MB 660R are advantageous for achieving high localization precision in STORM imaging.

Experimental Workflow for Super-Resolution Imaging

The following diagram illustrates a general workflow for a super-resolution microscopy experiment using MB 660R NHS Ester-labeled antibodies for immunofluorescence.

References

The Application of MB 660R NHS Ester in Single-Molecule Tracking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of MB 660R NHS Ester, a bright and photostable far-red fluorescent dye, for single-molecule tracking (SMT) applications. We will delve into the core principles of MB 660R NHS Ester chemistry, provide detailed protocols for protein labeling and single-molecule imaging, and illustrate its application in studying dynamic cellular processes such as signal transduction.

Core Principles: Understanding MB 660R NHS Ester

MB 660R is a rhodamine-based dye that exhibits exceptional brightness and photostability, making it an ideal candidate for demanding imaging applications like single-molecule tracking.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of biomolecules, particularly proteins, through a well-established amine-reactive chemistry.[1][2]

The fundamental reaction involves the nucleophilic attack of a primary amine, commonly found on the side chain of lysine residues or the N-terminus of a protein, on the NHS ester. This results in the formation of a stable amide bond, covalently linking the MB 660R dye to the protein of interest.[4][5] This reaction is most efficient in a slightly alkaline environment, typically at a pH between 7 and 9.[1][2]

Photophysical and Chemical Properties of MB 660R NHS Ester

A thorough understanding of the dye's properties is crucial for successful experimental design and data interpretation. The key characteristics of MB 660R NHS Ester are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λ_abs_) | ~665 nm | [1][6][7] |

| Emission Maximum (λ_em_) | ~685 - 690 nm | [1][6][7] |

| Molar Extinction Coefficient | Not explicitly found for MB 660R, but similar far-red dyes are in the range of 100,000 - 250,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | Not explicitly found for MB 660R, but typically high for rhodamine-based dyes | |

| Recommended Excitation Lasers | 633 nm, 635 nm, 647 nm | [1][2] |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [1][2] |

| Reactivity | Primary amines (-NH₂) | [1][2] |

| Solubility | Water, DMSO, DMF | [1][2] |

| pH Sensitivity | pH-insensitive from pH 4 to pH 10 | [1][2][3][8] |

Experimental Protocols

Protein Labeling with MB 660R NHS Ester

This protocol provides a general framework for labeling a protein of interest with MB 660R NHS Ester. Optimization of the dye-to-protein molar ratio may be required for specific proteins to achieve the desired degree of labeling (DOL).

Materials:

-

Protein of interest (1-5 mg/mL in an amine-free buffer)

-

MB 660R NHS Ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25)

-

Storage Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Protein Solution:

-

Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin).

-

If necessary, perform a buffer exchange into the Labeling Buffer.

-

Adjust the protein concentration to 1-5 mg/mL.

-

-

Prepare MB 660R NHS Ester Stock Solution:

-

Allow the vial of MB 660R NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex to ensure complete dissolution. This stock solution should be prepared fresh.

-

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point for optimization is a 5:1 to 15:1 molar excess of dye to protein.

-

Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quench Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature to stop the labeling reaction by consuming any unreacted NHS ester.

-

-

Purification:

-

Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired Storage Buffer.

-

Collect the fractions. The first colored fraction is typically the labeled protein.

-

Alternatively, dialysis can be used for purification.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) and the final protein concentration using spectrophotometry.

-

Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Single-Molecule Tracking of MB 660R-Labeled Proteins

This protocol outlines a general workflow for a single-molecule tracking experiment using proteins labeled with MB 660R NHS Ester. The example focuses on imaging membrane proteins in live cells using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

-

Live cells cultured on glass-bottom dishes

-

MB 660R-labeled protein of interest

-

Imaging medium (e.g., phenol red-free DMEM)

-

TIRF microscope equipped with appropriate laser lines (e.g., 640 nm) and sensitive camera (e.g., EMCCD or sCMOS)

Procedure:

-

Cell Culture and Preparation:

-

Plate cells on glass-bottom dishes and grow to the desired confluency.

-

Prior to imaging, replace the culture medium with imaging medium.

-

-

Labeling of Cellular Proteins:

-

Incubate the cells with a low concentration (pM to nM range) of the MB 660R-labeled protein (e.g., a ligand for a specific cell surface receptor) for a sufficient time to allow binding. The concentration should be optimized to achieve a sparse labeling density suitable for single-molecule imaging.

-

Wash the cells gently with imaging medium to remove unbound labeled protein.

-

-

Microscopy and Image Acquisition:

-

Mount the dish on the TIRF microscope stage and bring the cells into focus.

-

Illuminate the sample with the appropriate laser line for MB 660R excitation.

-

Acquire a time-lapse series of images with a high frame rate (e.g., 10-100 ms exposure time) to capture the dynamics of individual molecules.

-

-

Data Analysis:

-

Localization: Use single-particle localization algorithms to determine the precise coordinates of each fluorescent spot in each frame with sub-pixel accuracy.

-

Tracking: Connect the localized positions of the same molecule across consecutive frames to reconstruct its trajectory.

-

Analysis: Analyze the trajectories to extract quantitative information, such as diffusion coefficients, confinement radii, and residence times.

-

Application Example: Investigating EGFR Signal Transduction

Single-molecule tracking is a powerful tool to dissect the dynamics of signaling molecules in their native cellular environment. A prominent example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon binding of its ligand, EGF, the EGFR undergoes dimerization and subsequent autophosphorylation, initiating downstream signaling cascades.[4][9]

By labeling EGF with MB 660R, researchers can directly visualize the binding of individual EGF molecules to EGFR on the cell surface.[4] Single-molecule tracking can then be used to monitor the diffusion of the EGF-EGFR complex, providing insights into:

-

Dimerization: Observing the transition from a freely diffusing monomeric state to a less mobile dimeric state.

-

Confinement: Tracking the movement of EGFR within specific membrane domains, such as clathrin-coated pits.

-

Activation: Correlating changes in mobility with receptor phosphorylation and the recruitment of downstream signaling partners.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. vectorlabs.com [vectorlabs.com]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. lumiprobe.com [lumiprobe.com]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Live cell single molecule tracking and localization microscopy of bioorthogonally labeled plasma membrane proteins - Nanoscale (RSC Publishing) DOI:10.1039/C9NR08594G [pubs.rsc.org]

fundamental characteristics of rhodamine-based dyes

An In-depth Technical Guide to the Fundamental Characteristics of Rhodamine-Based Dyes

Introduction

Rhodamine dyes are a prominent class of fluorophores widely utilized in biological and chemical research.[1] Characterized by their xanthene core structure, these dyes exhibit exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and strong absorption of visible light.[2][3] Their structural versatility allows for the synthesis of a wide array of derivatives with tunable spectral properties, making them indispensable tools for applications ranging from fluorescence microscopy and flow cytometry to drug delivery and the development of fluorescent sensors.[1][4] This guide provides a detailed overview of the core chemical and photophysical characteristics of rhodamine-based dyes, outlines key experimental protocols for their characterization, and illustrates fundamental principles through logical diagrams.

Core Chemical Structure and Properties

The fluorescence of rhodamine and its derivatives originates from their planar, polycyclic aromatic xanthene core.[1] This structure is similar to that of fluorescein but features nitrogen atoms in place of oxygen on the outer rings, contributing to its distinct spectral properties.[1] Key derivatives such as Rhodamine B, Rhodamine 6G, and Rhodamine 123 are distinguished by substitutions on this core, which modulate their solubility, reactivity, and spectral characteristics.[1][5]

A critical feature of many rhodamine derivatives is the equilibrium between a fluorescent "open" zwitterionic form and a non-fluorescent, colorless "closed" spirolactone form.[6][7] The opening of the spirolactone ring, which can be triggered by changes in the local environment such as the presence of specific metal ions or shifts in pH, restores the dye's extended π-conjugation system, leading to a strong fluorescence response.[2][6] This "on-off" switching mechanism is a cornerstone for the design of highly specific fluorescent probes and sensors.[1][8]

Fundamental Photophysical Properties

The utility of rhodamine dyes is defined by their excellent photophysical properties. They are known for their high molar extinction coefficients, superior brightness, and outstanding photostability.[2] The process of fluorescence—light absorption followed by the emission of light at a longer wavelength—is central to their function.[9]

This phenomenon is best described by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.

The Jablonski Diagram: Visualizing Fluorescence

// Transitions S0_v1 -> S2_v2 [label=" Absorption", fontcolor="#202124", color="#4285F4", style=solid, arrowhead=vee]; S2_v2 -> S1_v3 [label=" Internal\n Conversion", fontcolor="#202124", color="#FBBC05", style=dashed, arrowhead=open, constraint=false]; S1_v3 -> S1_v1 [label=" Vibrational\n Relaxation", fontcolor="#202124", color="#FBBC05", style=dashed, arrowhead=open]; S1_v1 -> S0_v2 [label=" Fluorescence", fontcolor="#202124", color="#34A853", style=solid, arrowhead=vee]; S1_v1 -> T1_v2 [label=" Intersystem\n Crossing (ISC)", fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=open, constraint=false]; T1_v2 -> T1_v1 [label=" Vibrational\n Relaxation", fontcolor="#202124", color="#FBBC05", style=dashed, arrowhead=open]; T1_v1 -> S0_v1 [label=" Phosphorescence", fontcolor="#202124", color="#EA4335", style=solid, arrowhead=vee]; } The Jablonski Diagram illustrating key photophysical transitions.

As depicted, a molecule in its ground state (S₀) absorbs a photon, promoting an electron to a higher vibrational level of an excited singlet state (e.g., S₁ or S₂).[10][11] The molecule then rapidly loses excess vibrational energy through non-radiative processes like vibrational relaxation and internal conversion, reaching the lowest vibrational level of the first excited state (S₁).[11] From this state, it can return to the ground state by emitting a photon; this radiative process is known as fluorescence.[12] Because energy is lost non-radiatively before emission, the emitted photon has lower energy (longer wavelength) than the absorbed photon.[10] Alternatively, the molecule can undergo intersystem crossing to a triplet state (T₁), from which it can return to the ground state via phosphorescence, a much slower process.[1][13]

Quantitative Photophysical Properties

The selection of a rhodamine dye for a specific application depends critically on its quantitative photophysical parameters. These include the maximum absorption (λ_abs) and emission (λ_em) wavelengths, molar extinction coefficient (ε), and fluorescence quantum yield (Φf). The table below summarizes these properties for several common rhodamine derivatives.

| Fluorophore | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φf) | Solvent |

| Rhodamine B | ~554 | ~578 | 106,000 at 543 nm | 0.70 | Ethanol |

| Rhodamine 6G | ~530 | ~556 | 116,000 at 530 nm | 0.95 | Ethanol |

| Rhodamine 123 | ~512 | ~534 | 85,200 at 512 nm | 0.90 | Ethanol |

| TRITC | ~550 | ~575 | ~85,000 | ~0.3-0.4 | Aqueous Buffer |

| TMR | ~550 | ~575 | ~92,000 | ~0.3-0.4 | Aqueous Buffer |

Note: Photophysical properties are highly dependent on the solvent and local environment; values presented are representative. Data sourced from multiple references.[5][14][15][16][17]

Sensing and Signaling Mechanisms

The ability to modulate the fluorescence of rhodamine dyes forms the basis of their use as sensors. A prevalent strategy involves the spirolactam ring-opening mechanism, which provides a robust "off-on" fluorescence switch. In the closed spirolactam form, the dye is colorless and non-fluorescent.[8] The coordination of a specific analyte, such as a metal ion (e.g., Fe³⁺, Cu²⁺), induces a conformational change that opens the ring.[3][6] This restores the conjugated xanthene structure, leading to a dramatic increase in both color and fluorescence intensity.[2][6]

// Nodes Spiro [label="Spirolactam Form\n(Non-fluorescent, 'Off')", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Open [label="Ring-Opened Amide Form\n(Fluorescent, 'On')", fillcolor="#34A853", color="#34A853", fontcolor="#FFFFFF"]; Analyte [label="Analyte\n(e.g., Metal Ion)", shape=ellipse, fillcolor="#4285F4", color="#4285F4", fontcolor="#FFFFFF"]; Removal [label="Analyte Removal\n(e.g., Chelator)", shape=ellipse, fillcolor="#EA4335", color="#EA4335", fontcolor="#FFFFFF"];

// Edges Spiro -> Open [label=" Binding", color="#4285F4", fontcolor="#202124"]; Open -> Spiro [label=" Release", color="#EA4335", fontcolor="#202124"]; Analyte -> Spiro [style=invis]; Removal -> Open [style=invis]; } Spirolactam ring-opening mechanism for analyte detection.

Key Experimental Protocols